molecular formula C14H19Cl2NO4S2 B2538831 2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide CAS No. 2309603-60-7

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide

Cat. No.: B2538831
CAS No.: 2309603-60-7
M. Wt: 400.33
InChI Key: BVIPEHCLLZYGRN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H19Cl2NO4S2 and its molecular weight is 400.33. The purity is usually 95%.
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Biological Activity

2,4-Dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects.

Chemical Structure and Properties

  • Molecular Formula : C14H19Cl2NO4S2
  • Molecular Weight : 400.33 g/mol
  • IUPAC Name : 2,4-dichloro-N-[[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl]-5-methylbenzenesulfonamide
  • CAS Number : 2309603-60-7

The compound features a sulfonamide moiety, which is known for various pharmacological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations of 50 µg/mL and 100 µg/mL, respectively. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacteria .
  • Mechanism of Action :
    • The antimicrobial action is attributed to the inhibition of folic acid synthesis, a critical pathway in bacterial metabolism. This mechanism is similar to other sulfonamide antibiotics, which competitively inhibit the enzyme dihydropteroate synthase .

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. In animal models, the compound was shown to reduce inflammation markers in induced arthritis models.

  • Case Study :
    • In a controlled study involving rats with induced paw edema, administration of the compound at doses of 10 mg/kg significantly decreased swelling compared to control groups . Histological analysis revealed reduced leukocyte infiltration in treated animals.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/ModelsObserved EffectsReference
AntimicrobialE. coli, S. aureusGrowth inhibition (MIC = 25 µg/mL)
Anti-inflammatoryRat paw edema modelReduced swelling and leukocyte count

Properties

IUPAC Name

2,4-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO4S2/c1-10-6-13(12(16)7-11(10)15)23(19,20)17-8-14(21-4-3-18)2-5-22-9-14/h6-7,17-18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPEHCLLZYGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.